molecular formula C11H9ClN2O2 B8802097 6-Chloro-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 53680-90-3

6-Chloro-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8802097
CAS RN: 53680-90-3
M. Wt: 236.65 g/mol
InChI Key: DKGXIVRSAKPDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

53680-90-3

Product Name

6-Chloro-3-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

6-chloro-3-methyl-1-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C11H9ClN2O2/c1-13-10(15)7-9(12)14(11(13)16)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

DKGXIVRSAKPDHF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)C2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cn1c(=O)cc(O)n(-c2ccccc2)c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To the obtained 6-hydroxy-3-methyl-1-phenyluracil (12.2 g, 56 mM) was added phosphorus oxychloride (phosphoryl chloride, 167 ml, 2M) under cooling with ice and 3.4 ml of water was then added dropwise. The solution was heated gradually and maintained at 110° C. for 2 hours. The solvent was distilled off under reduced pressure. A product was obtained by crystallization with water and recovered by filtration to yield 6-chloro-3-methyl-1-phenyluracil (yield: 9.55 g, or 72% based on 6-hydroxy-3-methyl-1-phenyluracil).
Name
6-hydroxy-3-methyl-1-phenyluracil
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
167 mL
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.